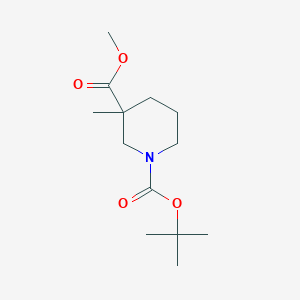

1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-6-7-13(4,9-14)10(15)17-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXGMLPZKNFRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677301 | |

| Record name | 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888952-55-4 | |

| Record name | 1-tert-Butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Its conformational flexibility and capacity for stereospecific substitution make it a highly valuable component in the design of bioactive molecules. This guide focuses on the synthesis of a specific, highly functionalized derivative: 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate. This compound is of particular interest due to the presence of a quaternary center at the 3-position, a feature that can impart significant conformational rigidity and unique pharmacological properties. The N-Boc protecting group and the methyl ester at the 3-position provide versatile handles for further synthetic transformations, making this molecule a key intermediate in the construction of more complex drug candidates.

This document provides a detailed, step-by-step protocol for the synthesis of this target molecule, grounded in established chemical principles. It is intended to serve as a practical guide for laboratory chemists, offering insights into the rationale behind the chosen synthetic strategy and the critical parameters for a successful outcome.

Synthetic Strategy and Retrosynthesis

The most direct and efficient approach to the synthesis of this compound is through the α-alkylation of a suitable precursor. A retrosynthetic analysis reveals the key disconnection:

Figure 1: Retrosynthetic analysis.

This retrosynthetic pathway highlights the formation of the C-C bond at the 3-position via the methylation of the enolate derived from 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate. This strategy requires a strong, non-nucleophilic base to generate the enolate and an electrophilic methyl source.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | 161491-24-3 | C₁₂H₁₉NO₅ | 257.28 | Starting material.[2][3] |

| Lithium diisopropylamide (LDA) | 4111-54-0 | C₆H₁₄LiN | 107.12 | Strong, non-nucleophilic base; often supplied as a solution in THF/heptane.[4][5][6][7][8] |

| Methyl iodide | 74-88-4 | CH₃I | 141.94 | Methylating agent; toxic and should be handled with care.[9][10][11][12][13] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous reaction solvent is critical. |

| Saturated aqueous NH₄Cl | 12125-02-9 | NH₄Cl | 53.49 | Used for quenching the reaction. |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |

| Anhydrous Na₂SO₄ or MgSO₄ | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |

Reaction Workflow

Figure 2: Experimental workflow.

Detailed Procedure

-

Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1-1.2 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

-

Methylation: Add methyl iodide (1.2-1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to stir and slowly warm to room temperature overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Mechanism and Scientific Rationale

The success of this synthesis hinges on the efficient and regioselective deprotonation of the starting material to form a lithium enolate, which then acts as a nucleophile in an SN2 reaction with methyl iodide.

Figure 3: Reaction mechanism.

-

Choice of Base: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base. This makes it ideal for deprotonating the α-carbon of the ester without adding to the carbonyl group.[4][5][6][7][8]

-

Reaction Temperature: The reaction is performed at a low temperature (-78 °C) to ensure kinetic control of the deprotonation and to minimize side reactions, such as self-condensation of the ester.

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as LDA and the resulting enolate are highly reactive towards protic species like water.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the methyl ester (a singlet at ~3.7 ppm), the newly introduced methyl group (a singlet at ~1.2 ppm), and the piperidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the quaternary carbon, the two ester carbonyls, and the carbons of the Boc group, methyl groups, and the piperidine ring.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety and Handling

-

Lithium diisopropylamide (LDA): LDA is a pyrophoric and corrosive material. It should be handled under an inert atmosphere, and appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.[4][5][6][7][8]

-

Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood, and appropriate PPE should be used to avoid inhalation or skin contact.[9][10][11][12][13]

-

General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

Conclusion

The synthesis of this compound is a well-established and reliable procedure that provides access to a valuable and versatile building block for drug discovery and development. By carefully controlling the reaction conditions and adhering to the safety precautions, this compound can be synthesized in good yield and high purity. The insights provided in this guide are intended to facilitate the successful implementation of this synthesis in a research setting.

References

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | C12H19NO5 | CID 11276893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. research.uga.edu [research.uga.edu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. calibrechem.com [calibrechem.com]

- 10. samratpharmachem.com [samratpharmachem.com]

- 11. One moment, please... [ipi-global.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Structure Elucidation of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Introduction

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. Unambiguous structure elucidation ensures the integrity of structure-activity relationship (SAR) studies, informs metabolic pathway analysis, and is a critical component of regulatory submissions. This guide provides a comprehensive, multi-technique approach to the structural verification of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are of significant interest to researchers in the field.

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for structural analysis, grounded in the principles of modern analytical chemistry. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and self-validating structural argument.

Molecular Structure and Atom Numbering

Before delving into the analytical techniques, it is essential to establish a clear and consistent atom numbering system for the target molecule. This will be used throughout the guide to correlate spectroscopic signals with specific atoms.

Caption: Atom numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is essential for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicity (splitting pattern), and their relative numbers (integration). For our target molecule, we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.70 | Singlet | 3H | H16 (OCH₃) | Typical for a methyl ester. |

| ~ 3.0 - 4.0 | Multiplet | 4H | H2, H6 | Protons alpha to the nitrogen of the N-Boc-piperidine ring. The N-Boc group causes a downfield shift.[1] |

| ~ 1.4 - 2.0 | Multiplet | 4H | H4, H5 | Methylene protons of the piperidine ring. |

| ~ 1.45 | Singlet | 9H | H10, H11, H12 (t-Bu) | Characteristic singlet for the tert-butyl group of the Boc protecting group.[1] |

| ~ 1.30 | Singlet | 3H | H13 (C3-CH₃) | Methyl group on a quaternary carbon, expected to be a singlet. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals and determine their multiplicities.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 174 | C14 (Ester C=O) | Typical for an ester carbonyl carbon. |

| ~ 155 | C7 (Boc C=O) | Characteristic of a carbamate carbonyl carbon.[1] |

| ~ 80 | C9 (t-Bu quaternary C) | Quaternary carbon of the tert-butyl group.[1] |

| ~ 52 | C16 (OCH₃) | Methyl carbon of the methyl ester. |

| ~ 40 - 50 | C2, C6 | Carbons alpha to the nitrogen in an N-Boc-piperidine.[1] |

| ~ 45 | C3 (Quaternary C) | Quaternary carbon in the piperidine ring. Its chemical shift will be influenced by the attached methyl and ester groups. |

| ~ 20 - 40 | C4, C5 | Methylene carbons of the piperidine ring. |

| ~ 28 | C10, C11, C12 (t-Bu CH₃) | Methyl carbons of the tert-butyl group.[1] |

| ~ 20 | C13 (C3-CH₃) | Methyl group attached to the C3 quaternary carbon. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform, phase correct, and calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

1.3.1 COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the piperidine ring.

Expected COSY Correlations:

-

Correlations between the protons on C2 and C6 with the protons on C5 and C4, respectively.

-

Correlations between the protons on C4 and C5.

1.3.2 HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).

Expected HSQC Correlations:

-

H2 ↔ C2

-

H4 ↔ C4

-

H5 ↔ C5

-

H6 ↔ C6

-

H10, H11, H12 ↔ C10, C11, C12

-

H13 ↔ C13

-

H16 ↔ C16

1.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons (typically 2-4 bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.[2]

Key Expected HMBC Correlations:

-

Protons of the C3-methyl group (H13) to the quaternary carbon C3, the ester carbonyl C14, and C2 and C4 of the piperidine ring.

-

Protons of the tert-butyl group (H10, H11, H12) to the Boc quaternary carbon C9 and the Boc carbonyl C7.

-

Protons of the O-methyl group (H16) to the ester carbonyl C14.

-

Protons at C2 and C6 to the Boc carbonyl C7.

Caption: Workflow for NMR-based structure elucidation.

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS will provide the accurate mass of the molecular ion, allowing for the determination of the molecular formula.

-

Molecular Formula: C₁₃H₂₃NO₄

-

Monoisotopic Mass: 257.1627 g/mol

-

Expected HRMS (ESI+): [M+H]⁺ = 258.1700, [M+Na]⁺ = 280.1519

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

-

Data Analysis: Compare the measured accurate mass with the theoretical mass for the expected molecular formula. A mass accuracy of < 5 ppm is considered definitive.

Tandem Mass Spectrometry (MS/MS): Fragmentation Analysis

MS/MS analysis involves the isolation and fragmentation of the molecular ion to provide information about the connectivity of the molecule.

Predicted Fragmentation Pattern:

-

Loss of the Boc group: A characteristic fragmentation of N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

-

[M+H]⁺ - 56 → m/z 202.1130

-

[M+H]⁺ - 100 → m/z 158.1025

-

-

Loss of the methoxy group from the ester: Cleavage of the O-CH₃ bond can result in the loss of a methoxy radical (31 Da).

-

McLafferty Rearrangement: For the methyl ester, a characteristic fragment at m/z 74 can be observed.[4]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Part 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 2975-2850 | C-H (alkane) | Stretching |

| ~ 1740 | C=O (ester) | Stretching |

| ~ 1690 | C=O (carbamate) | Stretching |

| ~ 1250 and 1160 | C-O | Stretching |

The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The ester carbonyl typically appears at a higher wavenumber than the carbamate carbonyl.[5]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the neat sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Unified Structural Hypothesis

The structure of this compound can be unequivocally confirmed by the synergistic application of NMR, MS, and IR spectroscopy. The ¹H and ¹³C NMR, supported by 2D experiments like COSY, HSQC, and HMBC, will provide the complete carbon-hydrogen framework and connectivity. High-resolution mass spectrometry will confirm the elemental composition, and MS/MS will corroborate the presence of the key structural motifs. Finally, IR spectroscopy will offer a rapid and definitive confirmation of the ester and carbamate functional groups. This multi-faceted analytical approach ensures the highest level of scientific integrity and provides a robust and defensible structural elucidation.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

physical and chemical properties of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

An In-Depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Physicochemical Properties and Synthetic Insights

A Note to the Researcher: Initial inquiries for "1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate" did not yield sufficient data in the public domain for a comprehensive technical guide. This suggests the compound is not widely characterized or commercially available. Therefore, this guide focuses on a closely related, well-documented analog: 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate . This compound shares the core piperidine-1,3-dicarboxylate scaffold with a tert-butyl ester at the 1-position and a methyl ester at the 3-position, offering valuable insights into the physicochemical properties and synthetic utility of this class of molecules.

Introduction

Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a key heterocyclic building block used in the synthesis of more complex pharmaceutical compounds.[1][2] Its bifunctional nature, featuring a protected amine (Boc group), a methyl ester, and a ketone, makes it a versatile intermediate for introducing diverse substituents and building molecular complexity. This guide provides a detailed overview of its known physical and chemical properties, alongside insights into its synthetic applications.

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical for its handling, reaction setup, and purification. Below is a summary of the key properties of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | --INVALID-LINK--[3] |

| CAS Number | 161491-24-3 | --INVALID-LINK--[3] |

| Molecular Formula | C12H19NO5 | --INVALID-LINK--[1][3] |

| Molecular Weight | 257.28 g/mol | --INVALID-LINK--[3] |

| Appearance | Powder or liquid | --INVALID-LINK--[1] |

Calculated Physical Properties

| Property | Value | Source |

| XLogP3 | 0.7 | --INVALID-LINK--[3] |

| Boiling Point | 350°C | --INVALID-LINK--[1] |

| Flash Point | 165.5°C | --INVALID-LINK--[1] |

| Density | 1.175 g/cm³ | --INVALID-LINK--[1] |

| Polar Surface Area | 72.9 Ų | --INVALID-LINK--[3] |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Chemical Properties and Reactivity

The reactivity of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is governed by its three key functional groups: the N-Boc protecting group, the methyl ester at the 3-position, and the ketone at the 4-position. This trifecta of functionality allows for a wide range of chemical transformations.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid). This allows for the selective deprotection and subsequent functionalization of the piperidine nitrogen.

-

Methyl Ester: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or subjected to other carboxylic acid chemistries.

-

Ketone: The ketone at the 4-position is a versatile handle for a variety of transformations. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination to introduce an amino group, or be used in the formation of heterocyclic rings.

References

An In-depth Technical Guide to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a unique, non-commercially available piperidine derivative. Due to the absence of a registered CAS number and existing literature for this specific molecule, this document serves as a foundational resource, presenting a logical framework for its synthesis, purification, and characterization based on established principles of organic chemistry and proven methodologies for analogous structures. We will delve into the strategic considerations for constructing the challenging 3,3-disubstituted piperidine core, explore potential analytical techniques for structural verification, and discuss the prospective applications of this compound in medicinal chemistry and drug discovery, grounded in the well-established importance of the piperidine scaffold.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework for orienting functional groups to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and is crucial for modulating physicochemical properties like solubility and basicity.[1]

The target molecule, This compound , presents a particularly interesting structural motif: a geminal-disubstituted carbon at the 3-position. This substitution pattern locks the conformation of that position and can provide steric shielding or induce specific vectoral orientations for other substituents, making it a valuable building block for creating novel chemical entities with precisely controlled three-dimensional shapes.

As of the writing of this guide, a specific CAS number for this compound has not been assigned in major chemical databases. This suggests the compound is a novel molecular entity, offering a unique opportunity for original research.

| Compound Attribute | Details |

| Systematic Name | This compound |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Core Structure | 3,3-disubstituted Piperidine |

| Key Features | N-Boc protection, Methyl ester at C3, Methyl group at C3 |

Proposed Synthetic Strategies

The primary challenge in synthesizing the target compound is the creation of the quaternary center at the C3 position. We will outline two plausible synthetic routes, starting from commercially available precursors. The choice of route may depend on available laboratory reagents, scalability, and stereochemical considerations if a chiral synthesis is desired in the future.

Route A: Alkylation of a Piperidine-3-carboxylate Precursor

This strategy is based on the direct methylation of a suitable N-protected piperidine-3-carboxylate. The key step is the formation of an enolate at the C3 position, followed by trapping with a methylating agent.

Workflow for Synthetic Route A

Caption: Synthetic pathway via α-alkylation of an N-Boc-piperidine-3-carboxylate intermediate.

Step-by-Step Experimental Protocol (Route A):

-

Step 1: Esterification of N-Boc-piperidine-3-carboxylic acid.

-

Rationale: The initial carboxylic acid must be converted to an ester to prevent interference with the strong base used in the subsequent alkylation step. The methyl ester is chosen as specified in the target molecule's name. A common and effective method is the use of trimethylsilyldiazomethane, which offers high yields under mild conditions.[2]

-

Protocol:

-

Dissolve N-Boc-piperidine-3-carboxylic acid (1 equivalent) in a mixture of toluene and methanol (e.g., 9:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 equivalents) dropwise. Gas evolution (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure and purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate .

-

-

-

Step 2: α-Methylation.

-

Rationale: This is the critical step for introducing the second methyl group at the C3 position. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon, forming a lithium enolate. This enolate is then trapped with an electrophilic methyl source, such as methyl iodide. The reaction must be conducted at low temperatures to prevent side reactions.

-

Protocol:

-

Prepare a solution of LDA by adding n-butyllithium (1.1 equivalents) to diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Add a solution of 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 equivalents) to the reaction mixture and stir at -78 °C for another 2-3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to isolate This compound .

-

-

Route B: Synthesis from a Piperidinone Precursor

An alternative approach involves building the piperidine ring with the desired substitution pattern from an acyclic precursor or modifying a piperidinone. The Bargellini reaction, a three-component reaction, is a powerful tool for creating sterically hindered α-hydroxy acids, which can be further elaborated.[3]

Workflow for Synthetic Route B

Caption: Synthetic pathway starting from an N-Boc-3-piperidone precursor.

Step-by-Step Experimental Protocol (Route B):

-

Step 1: Grignard Reaction with N-Boc-3-piperidone.

-

Rationale: N-Boc-3-piperidone is a commercially available starting material.[4][5] A Grignard reaction with methylmagnesium bromide will introduce a methyl group at the C3 position and generate a tertiary alcohol.

-

Protocol:

-

Dissolve N-Boc-3-piperidone (1 equivalent) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction back to 0 °C and quench carefully with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate . This intermediate may be used directly in the next step.

-

-

-

Step 2: Oxidation and Esterification.

-

Rationale: This multi-step sequence transforms the tertiary alcohol into the desired carboxylic acid methyl ester. A strong oxidizing agent is required to cleave the C-C bond and form the carboxylic acid. Subsequent esterification yields the final product. Note: This oxidation can be challenging and may require optimization. A more controlled approach might involve a sequence of reactions to first introduce a leaving group and then perform a carbonylation. However, for a direct approach:

-

Protocol (Illustrative):

-

A more robust method would involve protecting the nitrogen, followed by a series of steps to convert the hydroxyl group to a carboxylic acid. A direct, one-pot oxidation is less common for this transformation. A more plausible, albeit longer, route would be dehydration to the alkene, followed by ozonolysis or dihydroxylation and oxidative cleavage.

-

Given the complexity, Route A represents a more direct and higher-yielding strategy for this specific target molecule.

-

-

Analytical Characterization

Once synthesized, the structure of this compound must be unequivocally confirmed. The following analytical techniques would be essential.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm).- A singlet for the three protons of the C3-methyl ester (~3.7 ppm).- A singlet for the three protons of the C3-methyl group.- A series of multiplets for the diastereotopic piperidine ring protons. |

| ¹³C NMR | - Two carbonyl signals for the carbamate and ester groups (~170-175 ppm and ~155 ppm).- A quaternary carbon signal for the C3 position.- Signals for the tert-butyl group carbons.- Signals for the two methyl group carbons.- Signals for the piperidine ring methylene carbons. |

| Mass Spectrometry (MS) | - ESI+ mode should show the [M+H]⁺ and/or [M+Na]⁺ adducts. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₁₄H₂₅NO₄). |

| Infrared (IR) Spectroscopy | - Strong C=O stretching frequencies for the carbamate and ester groups (~1740 cm⁻¹ and ~1690 cm⁻¹).- C-H stretching frequencies for the aliphatic protons. |

Applications and Future Directions

The 3,3-disubstituted piperidine scaffold is of significant interest in drug discovery for its ability to create potent and selective inhibitors for various biological targets.

-

CNS Disorders: The piperidine nucleus is a cornerstone of many central nervous system (CNS) active agents. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known inhibitors of GABA uptake.[6][7] The unique substitution pattern of the target molecule could lead to novel modulators of CNS receptors and transporters.

-

Oncology: The rigid, three-dimensional nature of this scaffold can be exploited to design inhibitors of protein-protein interactions (PPIs), a challenging but important target class in oncology. For instance, disubstituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction.[3]

-

Metabolic Diseases: Piperidine derivatives have also been explored as antidiabetic agents, showing potential as inhibitors of enzymes like α-amylase.[8]

Future research should focus on the stereoselective synthesis of this compound to explore the differential biological activity of its enantiomers. Furthermore, the methyl ester can serve as a handle for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

While this compound is not a commercially cataloged compound, its synthesis is achievable through established organic chemistry principles, primarily via the α-alkylation of a piperidine-3-carboxylate precursor. This guide provides a robust theoretical and practical framework for its preparation and characterization. The unique 3,3-disubstituted piperidine core makes it a highly valuable building block for medicinal chemists aiming to explore novel regions of chemical space and develop next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications in the synthesis of complex molecular architectures.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The strategic placement of functional groups on the piperidine ring is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, this compound, is a gem-disubstituted piperidine derivative. The presence of a methyl group and a methyl ester at the C3 position introduces a chiral center and offers unique conformational constraints. The N-tert-butoxycarbonyl (Boc) protecting group is a key feature, enabling selective chemical transformations at other positions of the molecule while the nitrogen remains protected.[4] This guide will serve as a practical resource for leveraging this valuable synthetic intermediate.

Commercial Availability

For researchers and drug development teams requiring this specific building block, this compound is commercially available.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | Product Name | Purity |

| ChemShuttle | 173163 | 1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate | 95% |

It is advisable to contact the supplier directly for the most current pricing, availability, and to request a certificate of analysis.

Physicochemical Properties

While a comprehensive experimental dataset for this specific molecule is not widely published, we can infer its key physicochemical properties based on its structural similarity to well-characterized analogs like methyl N-Boc-piperidine-3-carboxylate.[5][6]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C13H23NO4 | - |

| Molecular Weight | 257.33 g/mol | - |

| Appearance | White to off-white solid | Similar to other crystalline N-Boc piperidine derivatives. |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, EtOAc, Methanol) | The Boc and methyl ester groups confer good solubility in common organic solvents. |

| Melting Point | 45-60 °C | The related Methyl N-Boc-piperidine-3-carboxylate has a melting point of 47-51 °C.[5] The additional methyl group may slightly alter this. |

| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |

The N-Boc protecting group is stable under a wide range of reaction conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), providing a secondary amine for further functionalization.[4]

Synthesis and Workflow

The synthesis of 3,3-disubstituted piperidines often presents a synthetic challenge. A plausible and efficient route to this compound can be envisioned starting from the commercially available 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. This approach involves a key step of introducing the C3-methyl group.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the α-alkylation of β-keto esters.

Reaction Scheme:

Materials:

-

1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (MeI) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Research and Drug Discovery

The unique structural features of this compound make it a valuable building block in several areas of medicinal chemistry and drug discovery.

-

Introduction of 3D-Scaffolds: The gem-disubstituted pattern at the C3 position creates a defined three-dimensional structure that can be exploited to explore chemical space more effectively than flat, aromatic systems.[7] This is particularly important for targeting protein-protein interactions.

-

Synthesis of Novel Bioactive Molecules: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing further opportunities for functionalization. These transformations, combined with the deprotection of the Boc group, allow for the synthesis of a diverse library of compounds for screening.

-

Development of CNS-Targeted Agents: The piperidine nucleus is a common feature in drugs targeting the central nervous system (CNS).[2] The lipophilicity and conformational rigidity imparted by the substituents in this compound can be fine-tuned to optimize properties like blood-brain barrier permeability.

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting point for the development of larger, more complex molecules in FBDD campaigns.[7]

Below is a diagram illustrating the potential synthetic utility of this building block.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential for applications in drug discovery and medicinal chemistry. Its unique 3,3-disubstituted piperidine core, coupled with the strategic placement of a Boc-protecting group and a modifiable methyl ester, provides researchers with a powerful tool for the synthesis of novel, three-dimensional molecules. The information and proposed synthetic protocol within this guide are intended to facilitate the effective utilization of this compound in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl N-Boc-piperidine-3-carboxylate | 148763-41-1 [chemicalbook.com]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

A Technical Guide to the Synthesis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: Starting Materials and Strategic Execution

Introduction

1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its substituted piperidine core is a privileged structure in a multitude of biologically active molecules. The precise installation of substituents on the piperidine ring is crucial for modulating pharmacological activity, making the stereocontrolled synthesis of this compound a significant challenge and an area of active research. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies, with a focus on the selection of starting materials and the underlying principles governing the chosen reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related piperidine derivatives.

Two principal and strategically distinct approaches will be detailed:

-

Strategy 1: Post-Cyclization C3-Methylation. This convergent approach begins with a pre-formed piperidine ring, specifically 3-piperidinecarboxylic acid (nipecotic acid), and introduces the requisite functional groups in a stepwise manner.

-

Strategy 2: Ring Formation via Dieckmann Condensation. This strategy constructs the piperidine ring from an acyclic precursor, with the C3-methyl substituent incorporated prior to the key cyclization step.

Strategy 1: Post-Cyclization C3-Methylation of a Pre-formed Piperidine Ring

This synthetic route leverages the commercial availability of nicotinic acid, which serves as a cost-effective and readily accessible starting material. The core of this strategy involves the initial formation of the piperidine ring, followed by a series of functional group manipulations to install the N-Boc, C3-methyl ester, and the crucial C3-methyl group.

Causality Behind Experimental Choices

The logic of this pathway is rooted in the robust and well-documented transformations of pyridine and piperidine systems. Hydrogenation of the aromatic pyridine ring is a high-yielding and scalable reaction. Subsequent N-protection and esterification are standard procedures in organic synthesis. The most critical step, the C3-methylation, relies on the generation of a carbanion (enolate) at the C3 position, facilitated by the electron-withdrawing nature of the adjacent ester group. The choice of a strong, non-nucleophilic base is paramount to ensure efficient deprotonation without competing side reactions.

Experimental Workflow Diagram

Caption: Synthetic pathway via post-cyclization C3-methylation.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Piperidinecarboxylic Acid (Nipecotic Acid) from Nicotinic Acid

-

Principle: The aromatic pyridine ring of nicotinic acid is reduced to a piperidine ring via catalytic hydrogenation. This reaction is typically carried out under pressure using a noble metal catalyst.

-

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve nicotinic acid (1.0 eq) in water.

-

Add a palladium on carbon catalyst (5-10 mol% Pd).

-

Pressurize the vessel with hydrogen gas (4-5 MPa) and heat to 90-100 °C.[1]

-

Maintain the reaction for 3-4 hours, monitoring hydrogen uptake.

-

After cooling and venting, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and crystallize the product from a suitable solvent like methanol to yield 3-piperidinecarboxylic acid.[1]

-

Step 2: N-Boc Protection of 3-Piperidinecarboxylic Acid

-

Principle: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps. This is a standard protection strategy that renders the nitrogen non-nucleophilic.

-

Protocol:

-

Suspend 3-piperidinecarboxylic acid (1.0 eq) in a mixture of dioxane and water.

-

Add sodium hydroxide (2.0 eq) and stir until the starting material dissolves.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-3-piperidinecarboxylic acid.

-

Step 3: Methyl Esterification

-

Principle: The carboxylic acid is converted to its corresponding methyl ester. This can be achieved through various methods, including Fischer esterification or by using a milder methylating agent.

-

Protocol:

-

Dissolve N-Boc-3-piperidinecarboxylic acid (1.0 eq) in methanol.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate.[2]

-

Step 4: C3-Methylation

-

Principle: This crucial step involves the deprotonation of the α-carbon to the ester group (C3) using a strong, non-nucleophilic base to form an enolate, which is then quenched with a methylating agent. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is critical to favor the kinetic enolate and minimize side reactions.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes to generate LDA.

-

In a separate flask, dissolve 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add the substrate solution to the LDA solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Strategy 2: Piperidine Ring Synthesis via Dieckmann Condensation

This approach constructs the piperidine ring from an acyclic precursor, offering a high degree of control over the substitution pattern. The key transformation is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation, can yield the desired piperidine core.

Causality Behind Experimental Choices

The success of this strategy hinges on the efficient synthesis of a suitable acyclic N-protected amino diester. The Dieckmann condensation is a powerful C-C bond-forming reaction for the synthesis of five- and six-membered rings. The choice of a strong base is crucial to drive the equilibrium towards the cyclized product. Subsequent hydrolysis and decarboxylation are standard transformations for β-keto esters.

Proposed Acyclic Precursor and Retrosynthesis

A suitable acyclic precursor for the Dieckmann condensation is 1-tert-butyl 5-methyl 3-methyl-3-(N-Boc-amino)pentane-1,5-dioate . A plausible retrosynthetic analysis suggests that this precursor can be assembled from simpler starting materials.

Experimental Workflow Diagram

Caption: Synthetic pathway via Dieckmann condensation.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of the Acyclic N-Boc Amino Diester Precursor

Step 2: Dieckmann Condensation

-

Principle: The acyclic diester undergoes an intramolecular cyclization in the presence of a strong base to form a six-membered cyclic β-keto ester.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to anhydrous toluene.

-

Heat the suspension to 80-90 °C and add a solution of the acyclic N-Boc amino diester (1.0 eq) in anhydrous toluene dropwise.

-

Stir the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction to room temperature and carefully quench with a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclic β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation

-

Principle: The β-keto ester is hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to afford the ketone. In this case, the desired product is the dicarboxylate, so a modified workup or a different subsequent reaction would be necessary to arrive at the final product structure. Alternatively, the β-keto ester can be directly alkylated before any hydrolysis/decarboxylation sequence.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| Strategy 1 | ||||

| 1 | Nicotinic Acid | 3-Piperidinecarboxylic Acid | H₂, Pd/C | >85 |

| 2 | 3-Piperidinecarboxylic Acid | N-Boc-3-Piperidinecarboxylic Acid | (Boc)₂O, NaOH | High |

| 3 | N-Boc-3-Piperidinecarboxylic Acid | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | SOCl₂, Methanol | Good to High |

| 4 | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | This compound | LDA, CH₃I | Moderate to Good |

| Strategy 2 | ||||

| 1 | Acyclic N-Boc Amino Diester | Cyclic β-Keto Ester | NaH, Toluene | Good |

| 2 | Cyclic β-Keto Ester | Target Molecule | Acid/Base, Heat | Variable |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The post-cyclization C3-methylation route, starting from the readily available nicotinic acid, offers a convergent and well-precedented pathway. The critical step in this sequence is the diastereoselective methylation of the C3 position, which requires careful control of reaction conditions. The Dieckmann condensation strategy provides an alternative, convergent route that builds the piperidine ring from an acyclic precursor. While this method offers excellent control over substituent placement, it necessitates the synthesis of a more complex starting material. The choice between these strategies will depend on the specific requirements of the research, including scalability, stereochemical control, and the availability of starting materials and reagents. Both pathways offer viable and robust solutions for accessing this important class of heterocyclic compounds.

References

A-Technical-Guide-to-1-tert-butyl-3-methyl-3-methylpiperidine-1-3-dicarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a key heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] This document details the compound's chemical identity, provides a robust, field-proven synthetic protocol with mechanistic insights, outlines its physicochemical and spectroscopic properties, and discusses its application as a synthetic intermediate. The information herein is intended to empower researchers to effectively synthesize, characterize, and utilize this valuable molecule in their research and development endeavors.

Chemical Identity and Structure

The accurate identification of a chemical entity is the foundation of reproducible science. The molecule of interest is unambiguously defined by the following identifiers:

-

IUPAC Name: 1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate

-

Molecular Formula: C₁₃H₂₃NO₄

-

Molecular Weight: 257.33 g/mol

-

Structure:

Structural Breakdown:

-

Core Scaffold: A saturated six-membered nitrogen-containing heterocycle (piperidine).

-

Position 1 (N1): The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial feature, rendering the amine non-basic and stable to a wide range of reaction conditions, yet allowing for facile deprotection under acidic conditions.

-

Position 3 (C3): This carbon is a quaternary center, a structural motif of increasing interest in drug design for its ability to impart conformational rigidity and metabolic stability. It is substituted with both a methyl group (-CH₃) and a methoxycarbonyl group (-COOCH₃). The methyl ester provides a versatile handle for further chemical modifications, such as hydrolysis to the carboxylic acid or amidation.[3]

Synthesis and Mechanistic Insights

The construction of the C3-quaternary center is the key challenge in synthesizing this molecule. A reliable and scalable approach involves the direct alkylation of a readily available precursor, N-Boc-piperidine-3-carboxylic acid methyl ester.

Synthetic Protocol: α-Methylation of N-Boc-piperidine-3-carboxylate

This protocol describes a standard laboratory-scale synthesis.

Materials:

-

1-(tert-butyl) 3-methyl piperidine-1,3-dicarboxylate (CAS: 148763-41-1)[3]

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous THF (10 volumes relative to the substrate). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: To the cold THF, add 1.1 equivalents of LDA solution dropwise, ensuring the internal temperature does not exceed -70 °C. Allow the solution to stir for 15 minutes.

-

Enolate Formation: A solution of 1-(tert-butyl) 3-methyl piperidine-1,3-dicarboxylate (1.0 eq) in a minimal amount of anhydrous THF is added dropwise to the LDA solution. The rate of addition should be controlled to maintain the temperature below -70 °C. The formation of the lithium enolate is typically complete after stirring for 1 hour at -78 °C.

-

Alkylation: Methyl iodide (1.2 eq) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up & Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate.

Causality and Experimental Rationale

-

Choice of Base (LDA): Lithium diisopropylamide is a strong, non-nucleophilic base. Its strength is sufficient to quantitatively deprotonate the α-carbon of the ester, while its significant steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl group.

-

Low Temperature (-78 °C): The reaction is conducted at low temperature to ensure kinetic control. This minimizes side reactions such as self-condensation (Claisen condensation) of the enolate and ensures the stability of the base and the resulting enolate.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water will rapidly protonate and quench the LDA and the lithium enolate, inhibiting the desired reaction.

-

Boc Protecting Group: The N-Boc group is essential. It deactivates the piperidine nitrogen, preventing it from interfering with the base or acting as a competing nucleophile. Its stability to the strongly basic conditions is critical for the success of the reaction.

Synthesis Workflow Diagram

Caption: Synthetic workflow for the α-methylation of an N-Boc piperidine ester.

Physicochemical and Spectroscopic Data

The following table summarizes the expected properties of the title compound. Precise values, such as melting point, may vary slightly based on purity.

| Property | Value / Description |

| Physical State | Colorless oil or white solid |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.70 (s, 3H, -OCH₃), ~3.5-3.8 (m, 2H, piperidine), ~3.0-3.3 (m, 2H, piperidine), ~1.5-2.0 (m, 4H, piperidine), 1.45 (s, 9H, -C(CH₃)₃), 1.30 (s, 3H, C3-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C=O, ester), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~52 (-OCH₃), ~45 (quaternary C3), piperidine carbons, ~28 (-C(CH₃)₃), C3-CH₃ |

| Mass Spec (ESI+) | m/z: 258.17 [M+H]⁺, 280.15 [M+Na]⁺ |

Interpretation of Spectroscopic Data:

-

¹H NMR: The spectrum is characterized by two prominent singlets in the aliphatic region: a large one at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, and a smaller one at ~1.30 ppm for the C3-methyl group. The singlet at ~3.70 ppm is indicative of the methyl ester protons. The remaining piperidine ring protons appear as complex multiplets.

-

¹³C NMR: Key signals include the two carbonyl carbons of the ester and carbamate groups, the characteristic quaternary carbon of the Boc group around 80 ppm, and the quaternary carbon at C3 of the piperidine ring.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode will typically show the protonated molecule [M+H]⁺ as the base peak, along with a sodium adduct [M+Na]⁺.

Applications in Research and Drug Development

1-(tert-butyl) 3-methyl 3-methylpiperidine-1,3-dicarboxylate is not typically an active pharmaceutical ingredient itself, but rather a high-value synthetic intermediate. Its utility stems from the strategic placement of functional groups that allow for diverse chemical elaborations.

-

Scaffold for Complex Molecules: The piperidine ring is a cornerstone of many CNS-active drugs and other therapeutics.[1][2] This building block provides a pre-formed ring with a defined substitution pattern, significantly shortening synthetic routes to more complex targets.

-

Introduction of a Quaternary Center: The gem-dimethylated C3 position provides a site of steric bulk and conformational constraint. This can be exploited in drug design to lock a molecule into a specific bioactive conformation, potentially increasing potency and selectivity for its biological target.

-

Versatile Functional Handles:

-

N-Boc Group: Can be removed under acidic conditions (e.g., TFA in DCM) to reveal a secondary amine, which can then be alkylated, acylated, or used in reductive amination reactions to build out the molecule.

-

Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide bond formation (a key linkage in many drugs) or can be reduced to a primary alcohol for further functionalization.

-

The synthesis of novel heterocyclic amino acids and their use as building blocks is a significant area of research.[4] This compound is a prime example of a non-natural, protected amino acid ester derivative that can be incorporated into peptidomimetics or used to construct novel heterocyclic systems. For example, compounds like N-Boc-3-methylpiperidine-3-carboxylic acid are used as reagents in the synthesis of tricyclic heterocyclic compounds that act as JAK1 inhibitors for treating immunological disorders.[5]

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

References

A Retrosynthetic Approach to 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate: A Technical Guide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products.[1] The synthesis of specifically substituted piperidines, particularly those with quaternary centers, presents unique challenges that require a robust and logical synthetic strategy. This guide provides an in-depth retrosynthetic analysis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate, a chiral building block with significant potential in drug discovery.[2][3] We will deconstruct the target molecule to its simple, commercially available precursors and subsequently detail the forward synthesis with step-by-step protocols, mechanistic rationale, and expert insights into experimental choices.

Part 1: The Philosophy of Retrosynthesis: Deconstructing Complexity

Retrosynthetic analysis is a problem-solving technique that systematically deconstructs a complex target molecule into simpler, readily available starting materials. This is achieved by mentally cleaving bonds (a process called "disconnection") and converting functional groups to their precursors (Functional Group Interconversion, or FGI). Each disconnection reveals a "synthon," a conceptual fragment which is then matched to a real-world "synthetic equivalent."

Our target molecule, this compound, possesses several key features that will guide our analysis:

-

An N-Boc protected piperidine ring : The tert-butoxycarbonyl (Boc) group is a standard acid-labile protecting group for the nitrogen, preventing its unwanted reactivity.

-

A C3 quaternary center : The presence of both a methyl ester and a methyl group on the same carbon (C3) is the primary synthetic challenge.

-

A chiral center : The C3 position is a stereocenter, and while this guide focuses on the racemic synthesis, the principles can be adapted for asymmetric approaches.

The overall retrosynthetic strategy is visualized below.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Strategic Disconnections

Disconnection I: Forging the C3-Quaternary Center via α-Alkylation

The most complex feature is the C3 quaternary center. The most logical disconnection is the C3-Methyl bond. This suggests its formation in the forward synthesis via an alkylation reaction. The synthetic equivalent of this disconnection is the reaction of an enolate with a methylating agent.

-

Target Bond: The C(sp³)-C(sp³) bond between the piperidine C3 and the methyl group.

-

Logic: The proton on C3 in the precursor molecule is alpha to the ester's carbonyl group, making it acidic and removable by a strong, non-nucleophilic base.

-

Precursor Revealed: 1-tert-butyl 3-methyl piperidine-3-carboxylate.

Disconnection II: Functional Group Manipulation (N-Protection and Esterification)

With the key carbon-carbon bond disconnection established, the remaining steps involve standard functional group manipulations.

-

N-Boc Group: The Boc protecting group is reliably installed using di-tert-butyl dicarbonate ((Boc)₂O). Its disconnection is a trivial step, revealing the secondary amine.

-

Methyl Ester: The methyl ester at C3 is readily formed from the corresponding carboxylic acid. This disconnection via hydrolysis leads to N-Boc-piperidine-3-carboxylic acid. For a more streamlined synthesis, we can disconnect it from the unprotected piperidine, leading to piperidine-3-carboxylic acid.

-

Logic: These are robust, high-yielding reactions that are best performed on simpler intermediates.

-

Precursors Revealed: Methyl piperidine-3-carboxylate (Methyl Nipecotate) and subsequently Piperidine-3-carboxylic acid (Nipecotic Acid).

Disconnection III: The Piperidine Core from an Aromatic Precursor

The final disconnection addresses the synthesis of the piperidine ring itself. While methods like the Dieckmann condensation can form six-membered rings, a more efficient and common strategy for simple piperidines is the reduction of the corresponding stable, aromatic pyridine.[1]

-

Logic: The catalytic hydrogenation of pyridines is a well-established, scalable, and high-yielding industrial process.

-

Precursor Revealed: Pyridine-3-carboxylic acid (Nicotinic Acid), a widely available and inexpensive starting material.

Part 3: The Forward Synthesis: A Validated Workflow

This section translates our retrosynthetic plan into a practical, step-by-step synthetic sequence.

References

An In-depth Technical Guide to the Theoretical Properties of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate

Introduction

1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate is a disubstituted N-heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the presence of a bulky N-tert-butoxycarbonyl (Boc) protecting group and a methyl ester at a quaternary center, presents a unique scaffold for the synthesis of novel therapeutic agents. The strategic placement of the methyl group at the C3 position introduces a chiral center, offering potential for stereospecific interactions with biological targets. This guide provides a comprehensive overview of the theoretical properties of this molecule, offering insights into its physicochemical characteristics, spectroscopic signatures, and conformational behavior. This information is intended to empower researchers, scientists, and drug development professionals in their efforts to utilize this versatile building block.

Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing factors such as solubility, permeability, and metabolic stability. The theoretical properties of this compound are summarized in the table below. These values are derived from computational predictions and data from closely related analogs.

| Property | Value | Source |

| Molecular Formula | C13H23NO4 | - |

| Molecular Weight | 257.33 g/mol | - |

| logP | ~2.2 | Predicted, based on analogs[1] |

| Topological Polar Surface Area (TPSA) | 55.84 Ų | Based on analogs[1] |

| Hydrogen Bond Acceptors | 4 | Predicted, based on analogs[1] |

| Hydrogen Bond Donors | 0 | Predicted, based on analogs[1] |

| Rotatable Bonds | 1 | Predicted, based on analogs[1] |

| pKa (most basic) | Amine: ~ -1.0 (non-basic due to amide resonance) | Estimated |

The predicted lipophilicity (logP of ~2.2) suggests that the compound will exhibit moderate solubility in nonpolar organic solvents and limited solubility in aqueous media. The absence of hydrogen bond donors and the presence of four acceptors will influence its interaction with biological macromolecules.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is defined by the piperidine ring, which predominantly adopts a chair conformation to minimize steric strain. The bulky N-Boc group and the substituents at the C3 position significantly influence the conformational equilibrium.

Caption: 2D representation of this compound.

The presence of the bulky tert-butyl group on the nitrogen atom restricts rotation around the N-C(O) bond, leading to the existence of rotamers. Furthermore, the piperidine ring can undergo ring inversion, although the energy barrier for this process is influenced by the steric hindrance of the substituents. The most stable conformation is expected to have the bulky N-Boc group in an equatorial position to minimize 1,3-diaxial interactions. The relative orientation of the methyl and methyl ester groups at the C3 position will also be dictated by steric considerations, with the larger methyl ester group likely preferring an equatorial orientation.

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the piperidine ring protons, the tert-butyl group, and the two methyl groups.

-

Piperidine Ring Protons (1.5-4.0 ppm): These protons will appear as a series of complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield.

-

tert-Butyl Protons (~1.45 ppm): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[2][3]

-

Methyl Ester Protons (~3.7 ppm): A singlet for the three protons of the methyl ester group.

-

C3-Methyl Protons (~1.2 ppm): A singlet for the three protons of the methyl group at the C3 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons (155-175 ppm): Two signals are expected for the carbamate and ester carbonyl carbons.

-

Piperidine Ring Carbons (20-60 ppm): Signals for the five carbons of the piperidine ring.

-

tert-Butyl Carbonyl Carbon (~80 ppm): The quaternary carbon of the tert-butyl group.

-

tert-Butyl Methyl Carbons (~28 ppm): A single peak for the three equivalent methyl carbons of the tert-butyl group.

-

Methyl Ester Carbon (~52 ppm): The carbon of the methyl ester group.

-

C3-Methyl Carbon (~20-25 ppm): The carbon of the methyl group at the C3 position.

-

C3 Quaternary Carbon: The chemical shift of the C3 carbon will be influenced by the two substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups.

-

C=O Stretching (Carbamate): A strong band around 1690-1710 cm⁻¹.

-

C=O Stretching (Ester): A strong band around 1730-1750 cm⁻¹.

-

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the various C-H bonds.

-

C-O Stretching: Bands in the region of 1100-1300 cm⁻¹ for the C-O bonds of the ester and carbamate groups.

Reactivity and Synthetic Utility